3-Acetyl-4-methyl-1H-pyrazole
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Overview
Description
3-Acetyl-4-methyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This compound is part of the pyrazole family, known for its versatility in organic synthesis and medicinal chemistry. The presence of an acetyl group at the third position and a methyl group at the fourth position of the pyrazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-methyl-1H-pyrazole typically involves the condensation of hydrazine derivatives with β-diketones. One common method includes the reaction of 4-methyl-3-penten-2-one with hydrazine hydrate under reflux conditions to form the desired pyrazole derivative . Another approach involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by acetylation .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as iron or copper salts can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products:
Oxidation: Pyrazole-3-carboxylic acid derivatives.
Reduction: 3-Hydroxy-4-methyl-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-4-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acetyl-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Methyl-1H-pyrazole: Lacks the acetyl group, resulting in different reactivity and biological activity.
4-Acetyl-1H-pyrazole: Lacks the methyl group, affecting its chemical properties and applications.
3,5-Dimethyl-1H-pyrazole: Contains an additional methyl group, leading to variations in its chemical behavior and uses.
Uniqueness: 3-Acetyl-4-methyl-1H-pyrazole is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H8N2O |
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Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-(4-methyl-1H-pyrazol-5-yl)ethanone |
InChI |
InChI=1S/C6H8N2O/c1-4-3-7-8-6(4)5(2)9/h3H,1-2H3,(H,7,8) |
InChI Key |
FGZYMXDKFSYYMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1)C(=O)C |
Origin of Product |
United States |
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